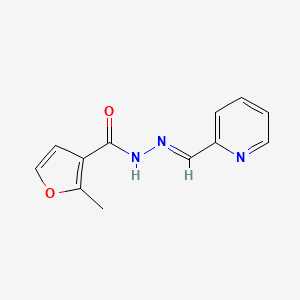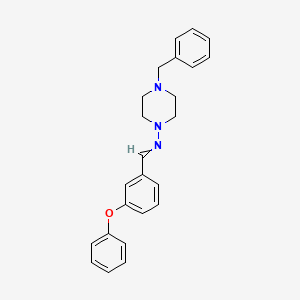![molecular formula C38H42N2O7S B11671954 ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)
ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-(2E)-2-(4-{2-[4-(Butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzyliden)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Thiazolopyrimidine gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-(2E)-2-(4-{2-[4-(Butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzyliden)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung von Zwischenverbindungen beginnen, gefolgt von Kondensationsreaktionen, Cyclisierung und Veresterung. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren sind entscheidend für die erfolgreiche Synthese der Verbindung.
Industrielle Produktionsverfahren
Die industrielle Produktion solcher komplexer Verbindungen beinhaltet oft die Optimierung des Synthesewegs, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung fortschrittlicher Techniken wie der kontinuierlichen Flusschemie, des Hochdurchsatz-Screenings von Reaktionsbedingungen und der Verwendung von Spezialreaktoren umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-(2E)-2-(4-{2-[4-(Butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzyliden)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von reduzierten Derivaten führen.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, pH-Wert und die Wahl des Lösungsmittels spielen eine bedeutende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersuchung seiner Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Untersuchung seines Potenzials als Therapeutikum für verschiedene Krankheiten.
Industrie: Untersuchung seiner Verwendung bei der Entwicklung neuer Materialien oder chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-(2E)-2-(4-{2-[4-(Butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzyliden)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zur Modulation von biologischen Signalwegen führen. Die genauen Signalwege und molekularen Zielstrukturen hängen von der spezifischen biologischen Aktivität ab, die untersucht wird.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die Ethyl-(2E)-2-(4-{2-[4-(Butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzyliden)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat ähneln, gehören andere Thiazolopyrimidine mit unterschiedlichen Substituenten. Diese Verbindungen können ähnliche biologische Aktivitäten aufweisen, unterscheiden sich jedoch in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften.
Eigenschaften
Molekularformel |
C38H42N2O7S |
|---|---|
Molekulargewicht |
670.8 g/mol |
IUPAC-Name |
ethyl (2E)-2-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C38H42N2O7S/c1-7-24(4)27-11-17-30(18-12-27)46-20-21-47-31-19-10-26(22-32(31)44-8-2)23-33-36(41)40-35(28-13-15-29(43-6)16-14-28)34(37(42)45-9-3)25(5)39-38(40)48-33/h10-19,22-24,35H,7-9,20-21H2,1-6H3/b33-23+ |
InChI-Schlüssel |
MBZXVKYIANTRGS-GZZLJNBRSA-N |
Isomerische SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC)OCC |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide](/img/structure/B11671879.png)
![N'-[(E)-(3-methylphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671898.png)
![N-(2,6-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671900.png)
![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)
![3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671915.png)





![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)
